

Technical Guide to Lysosomal pH Sensing with CQ-Lys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CQ-Lys

Cat. No.: B12372808

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the core principles and practical application of **CQ-Lys**, a ratiometric fluorescent probe for the sensitive and quantitative measurement of lysosomal pH in living cells.

Core Principle of CQ-Lys for Lysosomal pH Sensing

CQ-Lys is a fluorescent probe built upon a chromenoquinoline core, designed for specifically targeting and reporting the pH within lysosomes.^{[1][2]} Its mechanism of action is rooted in the principles of ratiometric fluorescence and intramolecular charge transfer (ICT).^{[3][4]}

In environments with neutral or alkaline pH, the quinoline ring of **CQ-Lys** is deprotonated, and the molecule exhibits fluorescence at a shorter wavelength. However, within the acidic milieu of the lysosome (typically pH 4.5-5.0), the quinoline ring becomes protonated.^[5] This protonation event triggers an enhanced intramolecular charge transfer (ICT) process within the molecule's structure. The enhanced ICT leads to a significant red-shift in both the absorption and emission spectra of the probe.

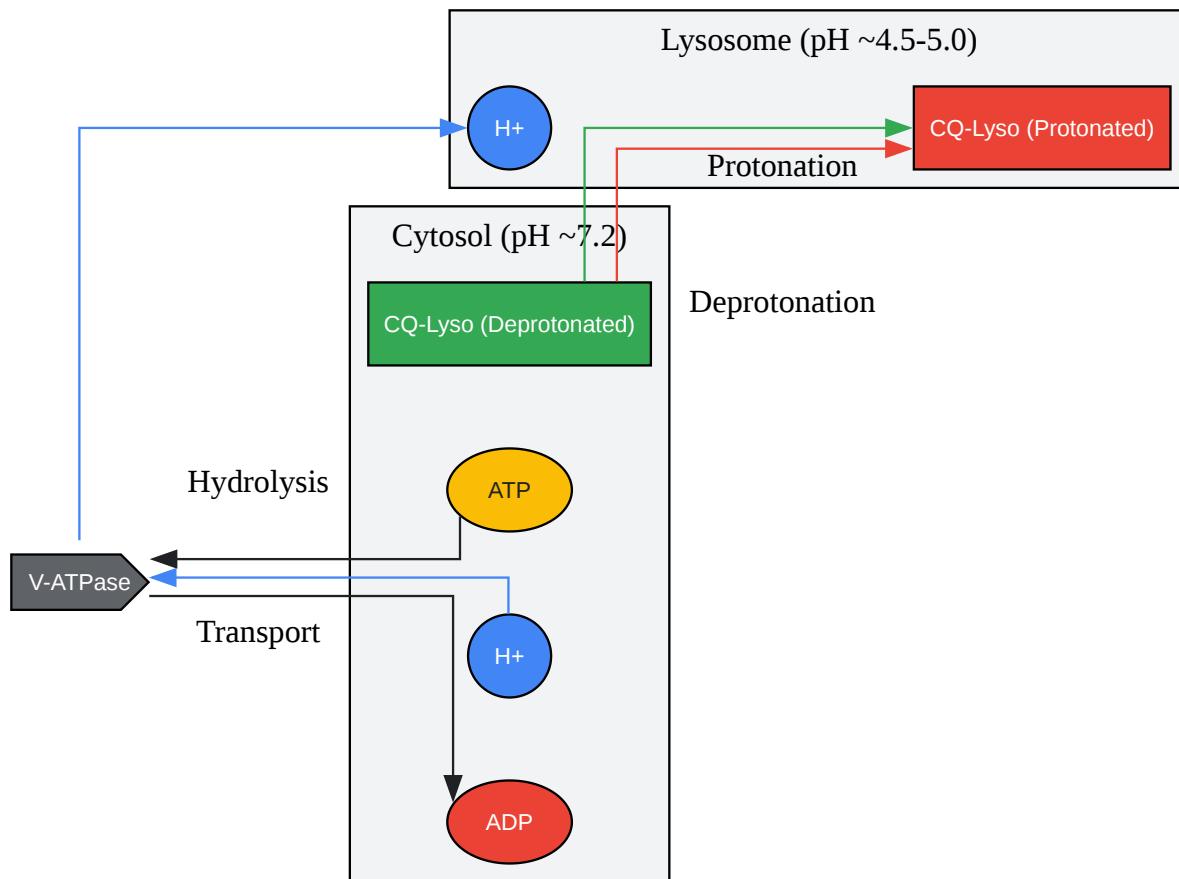
This pH-dependent spectral shift allows for ratiometric pH measurement. By calculating the ratio of the fluorescence intensities at the two distinct emission wavelengths (one for the deprotonated state and one for the protonated state), a quantitative determination of the

lysosomal pH can be made. This ratiometric approach provides a robust and reliable measurement that is independent of probe concentration, photobleaching, and excitation light intensity fluctuations.

Quantitative Data for CQ-Lysø

The following tables summarize the key quantitative parameters of the **CQ-Lysø** probe, critical for experimental design and data interpretation.

Parameter	Value	Reference
pKa	~5.45	
Excitation Wavelength (Single)	488 nm	
Emission Wavelength (Deprotontonated - Green Channel)	515 - 550 nm	
Emission Wavelength (Protonated - Red Channel)	570 - 620 nm	
Pearson's Colocalization Coefficient (with LysoTracker Deep Red)	0.97	
Pearson's Colocalization Coefficient (with LysoTracker Blue DND-22)	0.95	

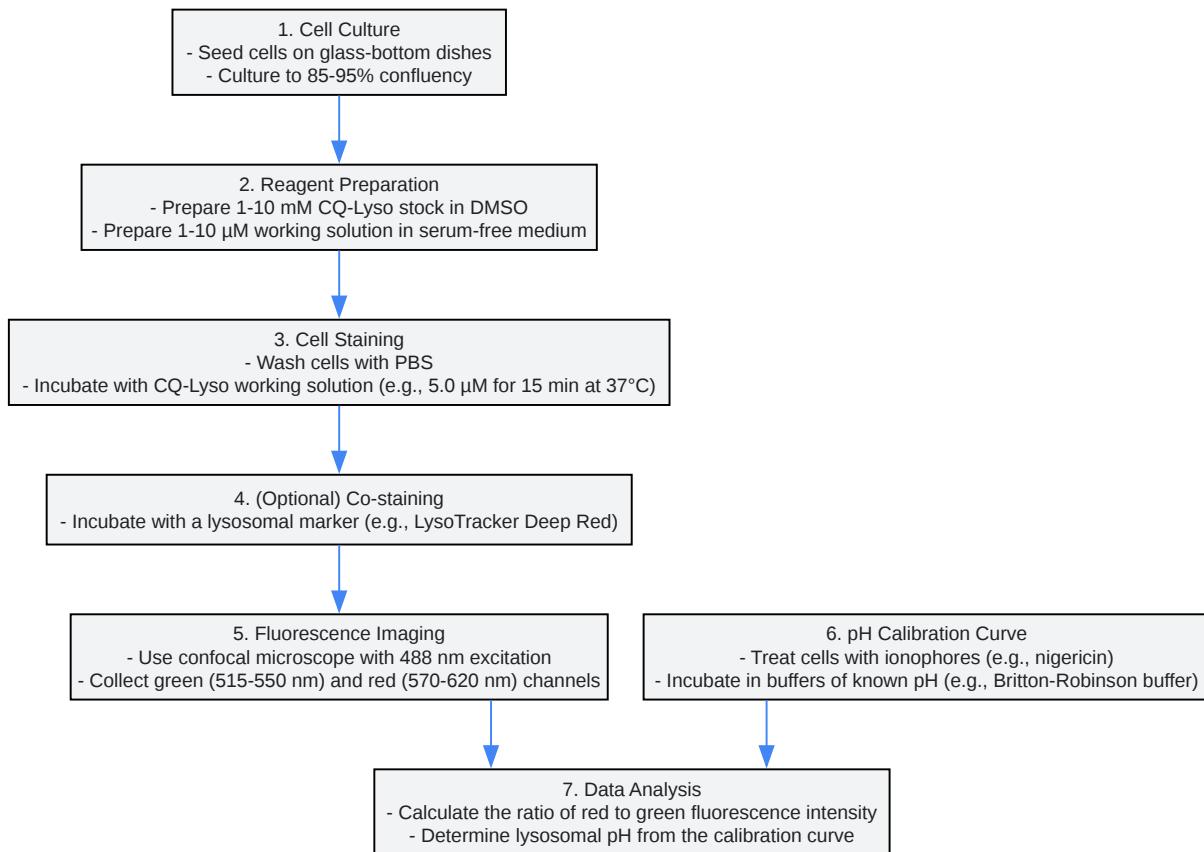

Note: While the exact quantum yield and photostability data for **CQ-Lysø** are not readily available in the provided search results, its chromenoquinoline structure suggests good photostability, a desirable characteristic for live-cell imaging.

Signaling Pathway and Experimental Workflow

Lysosomal Acidification Signaling Pathway

The acidic environment of the lysosome is primarily maintained by the vacuolar-type H⁺-ATPase (V-ATPase), a multi-subunit proton pump. The V-ATPase actively transports protons

from the cytosol into the lysosomal lumen, a process that requires ATP hydrolysis. This influx of protons lowers the luminal pH. To counteract the resulting charge buildup, a counter-ion flux, either the efflux of cations or the influx of anions, is necessary.



[Click to download full resolution via product page](#)

Caption: Mechanism of lysosomal acidification and **CQ-Lyo** pH sensing.

Experimental Workflow for Lysosomal pH Measurement

The following diagram outlines the key steps for a typical experiment to measure lysosomal pH using **CQ-Lyo**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for lysosomal pH measurement using **CQ-Lyo**.

Detailed Experimental Protocols

Preparation of Reagents

CQ-Lyo Stock Solution (1-10 mM):

- Dissolve the appropriate amount of **CQ-Lyo** powder in high-quality, anhydrous DMSO or DMF.

- Vortex briefly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light.

CQ-Lyo Working Solution (1-10 µM):

- Pre-warm serum-free cell culture medium or phosphate-buffered saline (PBS) to 37°C.
- Dilute the **CQ-Lyo** stock solution into the pre-warmed medium to the desired final concentration (e.g., 5.0 µM).
- Prepare this solution fresh for each experiment.

Britton-Robinson Buffer for pH Calibration: This universal buffer can be prepared to cover a wide pH range.

- Prepare a stock solution containing:
 - 0.04 M Acetic Acid
 - 0.04 M Phosphoric Acid
 - 0.04 M Boric Acid
- To create buffers of specific pH values, titrate the stock solution with 0.2 M NaOH while monitoring the pH with a calibrated pH meter.
- Prepare a series of buffers covering the expected physiological range of lysosomal pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

Cell Culture and Staining

- Cell Culture:
 - Culture cells (e.g., HeLa cells) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
 - Seed cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere and reach 85-95% confluence.

- Staining Procedure:
 - Before staining, remove the culture medium and wash the cells three times with sterile PBS.
 - Add the freshly prepared **CQ-Lyso** working solution to the cells.
 - Incubate the cells for 15 minutes at 37°C.
 - (Optional) For colocalization studies, a lysosomal marker like LysoTracker Deep Red (e.g., 1.0 μ M) can be added simultaneously or sequentially.
 - After incubation, wash the cells three times with PBS or fresh culture medium to remove excess probe.

Fluorescence Imaging and pH Calibration

- Image Acquisition:
 - Perform fluorescence imaging using a confocal laser scanning microscope.
 - Use a 488 nm laser line for excitation of **CQ-Lyso**.
 - Set up two emission collection channels:
 - Green channel: 515 - 550 nm (for the deprotonated form).
 - Red channel: 570 - 620 nm (for the protonated form).
 - Acquire images in both channels simultaneously or in rapid succession to minimize temporal artifacts.
- In Situ pH Calibration:
 - To generate a standard curve for pH quantification, treat the **CQ-Lyso**-stained cells with a protonophore/ionophore cocktail (e.g., 10 μ M nigericin and 10 μ M monensin) to equilibrate the intracellular and extracellular pH.

- Incubate the treated cells in a series of Britton-Robinson buffers with known pH values (e.g., from 4.0 to 7.0).
- Acquire images of the cells in each pH buffer using the same imaging settings as for the experimental samples.
- For each pH value, calculate the average ratio of the fluorescence intensity from the red channel to the green channel.
- Plot the fluorescence intensity ratio (Red/Green) against the corresponding pH values to generate a calibration curve.

Data Analysis

- For each experimental image, identify the lysosomes based on their punctate fluorescence.
- For each lysosome, measure the mean fluorescence intensity in both the red and green channels.
- Calculate the ratio of the red to green fluorescence intensity.
- Using the generated pH calibration curve, determine the corresponding lysosomal pH value for each calculated ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CQ-Lys0 - Immunomart [immunomart.com]
- 3. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. Lysosomal acidification mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to Lysosomal pH Sensing with CQ-Lyo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372808#cq-lyso-principle-for-lysosomal-ph-sensing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com